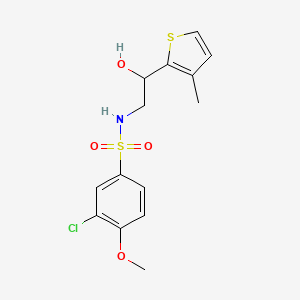
1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate
説明
1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C10H9ClO6S and a molecular weight of 292.69 g/mol . It is also known by its IUPAC name, dimethyl 4-(chlorosulfonyl)phthalate . This compound is characterized by the presence of a chlorosulfonyl group attached to a benzene ring, which is further substituted with two methyl groups and two ester groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate typically involves the chlorosulfonation of dimethyl phthalate. The reaction is carried out by treating dimethyl phthalate with chlorosulfonic acid under controlled conditions . The reaction proceeds as follows:
Dimethyl phthalate+Chlorosulfonic acid→1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process .
化学反応の分析
Types of Reactions
1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonyl Compounds: Formed by the reduction of the chlorosulfonyl group.
科学的研究の応用
1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate has several applications in scientific research:
作用機序
The mechanism of action of 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly reactive and can undergo substitution or reduction reactions, leading to the formation of various derivatives. These derivatives can interact with molecular targets and pathways, depending on their chemical structure and functional groups .
類似化合物との比較
Similar Compounds
Dimethyl phthalate: Lacks the chlorosulfonyl group and is less reactive in substitution and reduction reactions.
Dimethyl 4-sulfamoylphthalate: Contains a sulfamoyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.
Uniqueness
1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate is unique due to the presence of the chlorosulfonyl group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of various compounds with diverse applications .
特性
IUPAC Name |
dimethyl 4-chlorosulfonylbenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO6S/c1-16-9(12)7-4-3-6(18(11,14)15)5-8(7)10(13)17-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHLDLGTSWJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334677 | |
| Record name | Dimethyl 4-(chlorosulfonyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152495-27-6 | |
| Record name | Dimethyl 4-(chlorosulfonyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide](/img/structure/B2482036.png)
![4-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2482037.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2482040.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482041.png)






![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide](/img/structure/B2482052.png)

